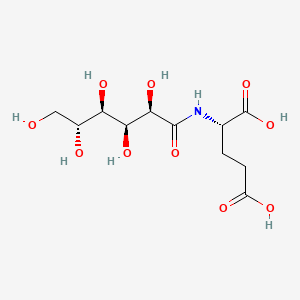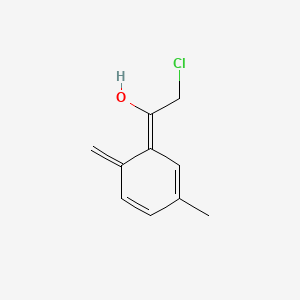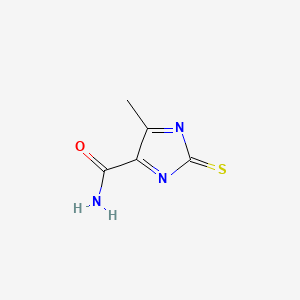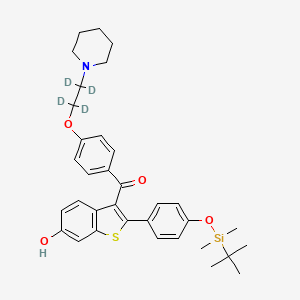
Acide N-D-gluconoyl-L-glutamique
Vue d'ensemble
Description
“N-D-Gluconoyl-L-glutamic acid” is a compound with the CAS Registry Number 93980-76-8 . It’s a derivative of Glutamic acid, which is an essential constituent of the bacterial peptidoglycan structure . Glutamic acid is one of the two amino acids that contains a carboxylic acid group in its side chains .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, the electrochemical synthesis of green acrylonitrile using the biogenic amino acid D, L -glutamic acid as a substrate has been described .Applications De Recherche Scientifique
Systèmes d'administration de médicaments
Acide N-D-gluconoyl-L-glutamique : a été exploré pour son potentiel dans les systèmes d'administration de médicaments en raison de sa biocompatibilité et de sa capacité à former des structures polymériques. Ces structures peuvent encapsuler des médicaments, les protégeant de la dégradation et ciblant leur libération vers des sites spécifiques dans l'organisme .
Safety and Hazards
Orientations Futures
Research on Glutamic acid and its derivatives is ongoing. For instance, Poly-γ-glutamic acid (γ-PGA), a biopolymer made from repeating units of l-glutamic acid, d-glutamic acid, or both, is considered a promising bio-based chemical. It is already widely used in the food, medical, and wastewater industries due to its biodegradable, non-toxic, and non-immunogenic properties .
Mécanisme D'action
Target of Action
N-D-Gluconoyl-L-glutamic acid, a derivative of glutamic acid, primarily targets the N-methyl-D-aspartate receptor (NMDAR) . NMDAR is an essential protein in the brain that plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
It’s known that glutamic acid, from which this compound is derived, activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors .
Biochemical Pathways
N-D-Gluconoyl-L-glutamic acid likely influences several biochemical pathways due to its relationship with glutamic acid. Glutamic acid is involved in protein synthesis and acts as a neurotransmitter in brain function . It’s also a precursor for the synthesis of GABA in GABAergic neurons . In the context of l-glutamic acid fermentation, the removal of the gene encoding α-ketoglutarate dehydrogenase (sucAB) has been shown to affect the production of l-glutamic acid .
Pharmacokinetics
Result of Action
Studies on glutamic acid have shown that it can modulate antioxidant defense systems and nutrient homeostasis under conditions of copper toxicity . It’s also been suggested that glutamic acid can protect plants from oxidative stress .
Action Environment
The action of N-D-Gluconoyl-L-glutamic acid may be influenced by environmental factors. For instance, glutamic acid has been shown to protect lentil seedlings from oxidative stress produced by toxic copper, suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of certain metals in the environment .
Propriétés
IUPAC Name |
(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10/c13-3-5(14)7(17)8(18)9(19)10(20)12-4(11(21)22)1-2-6(15)16/h4-5,7-9,13-14,17-19H,1-3H2,(H,12,20)(H,15,16)(H,21,22)/t4-,5+,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALMEYHIPGGEHB-MLBSCHOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307140 | |
| Record name | N-D-Gluconoyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93980-76-8 | |
| Record name | N-D-Gluconoyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93980-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-D-Gluconoyl-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-D-Gluconoyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-D-gluconoyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B588843.png)
![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)

![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)

